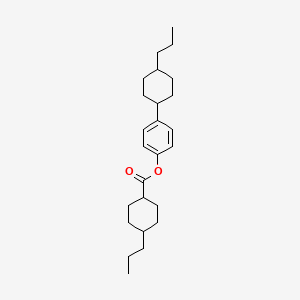
4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate is an organic compound that belongs to the class of cyclohexyl derivatives It is characterized by the presence of two propylcyclohexyl groups attached to a phenyl ring and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate involves multiple steps. One common method includes the reaction of trans-4-propylcyclohexyl bromide with phenyl magnesium bromide to form the intermediate compound. This intermediate is then reacted with trans-4-propylcyclohexanecarboxylic acid under esterification conditions to yield the final product. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(trans-4-Propylcyclohexyl)benzonitrile
- 4-(trans-4-Propylcyclohexyl)cyclohexan-1-one
- trans-4-Propylcyclohexyl (1r,1’s,4r,4’S)-4’-propyl-1,1’-bi(cyclohexyl)-4-carboxylate
Uniqueness
4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate is unique due to its dual propylcyclohexyl groups and the presence of both phenyl and carboxylate functionalities. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
84207-06-7 |
|---|---|
Molecular Formula |
C25H38O2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
[4-(4-propylcyclohexyl)phenyl] 4-propylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C25H38O2/c1-3-5-19-7-11-21(12-8-19)22-15-17-24(18-16-22)27-25(26)23-13-9-20(6-4-2)10-14-23/h15-21,23H,3-14H2,1-2H3 |
InChI Key |
UZJWKZVGCKRFQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3CCC(CC3)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


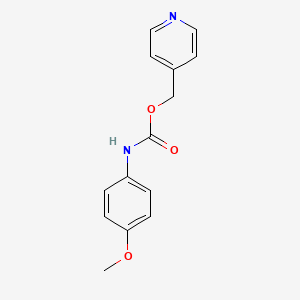
![2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane](/img/structure/B13793972.png)
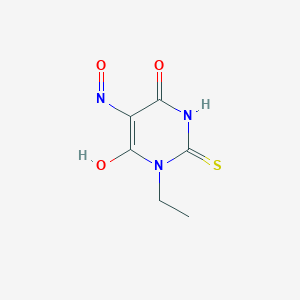
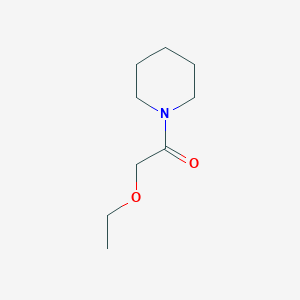
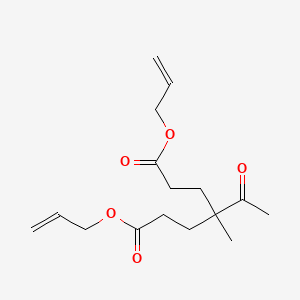




![1h-Imidazo[4,5-f][1,4]oxazepine](/img/structure/B13794031.png)
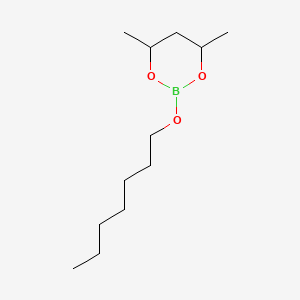
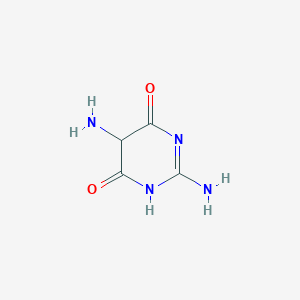
![1h-Imidazo[1,2-a]benzimidazole-2,3-dione](/img/structure/B13794072.png)
![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
